2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol
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Overview
Description
2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol is a complex organic compound with a unique structure that combines elements of pyrrole, benzodiazepine, and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a][1,4]benzodiazepine core, which can be achieved through the Bischler-Napieralski reaction. This involves the cyclization of N-(o-aminomethylphenyl)pyrrole with an appropriate aldehyde or ketone under acidic conditions .
The final step involves the phenol functionalization, which can be achieved through a Friedel-Crafts alkylation reaction using phenol and an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a][1,4]benzodiazepines: These compounds share a similar core structure and have been studied for their pharmacological properties.
Benzodiazepines: Known for their use as anxiolytics and sedatives, these compounds have a similar benzodiazepine ring but lack the pyrrole and phenol components.
Phenol Derivatives: Compounds with phenol groups are known for their antioxidant properties and are used in various applications.
Uniqueness
What sets 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol apart is its combination of structural elements, which may confer unique biological activities and electronic properties.
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol |
InChI |
InChI=1S/C24H28N2O4/c1-4-28-20-11-7-9-17(24(20)27)23-18-10-8-12-26(18)19-14-22(30-6-3)21(29-5-2)13-16(19)15-25-23/h7-14,23,25,27H,4-6,15H2,1-3H3 |
InChI Key |
GENKECVRPZLRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2C3=CC=CN3C4=CC(=C(C=C4CN2)OCC)OCC |
Origin of Product |
United States |
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